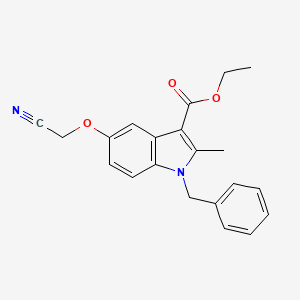![molecular formula C30H26N6OS B13378201 4-(Dimethylamino)-2-hydroxybenzaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B13378201.png)
4-(Dimethylamino)-2-hydroxybenzaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)-2-hydroxybenzaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone is a complex organic compound with significant interest in various scientific fields. This compound is known for its unique structural properties, which make it a valuable subject for research in chemistry, biology, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-hydroxybenzaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)-2-hydroxybenzaldehyde with 3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidine-2-thione in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the required purity levels .
化学反応の分析
Types of Reactions
4-(Dimethylamino)-2-hydroxybenzaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Various halogenating agents, nucleophiles; conditions depend on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups, which can be further utilized in various applications .
科学的研究の応用
4-(Dimethylamino)-2-hydroxybenzaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(Dimethylamino)-2-hydroxybenzaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
類似化合物との比較
Similar Compounds
4-(Dimethylamino)benzaldehyde: Shares structural similarities but lacks the thiazolidin-2-ylidene and hydrazone moieties.
3-Phenyl-4,5-bis(phenylimino)-1,3-thiazolidine-2-thione: Contains the thiazolidine core but differs in the functional groups attached.
Uniqueness
4-(Dimethylamino)-2-hydroxybenzaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C30H26N6OS |
|---|---|
分子量 |
518.6 g/mol |
IUPAC名 |
5-(dimethylamino)-2-[(E)-[(Z)-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C30H26N6OS/c1-35(2)26-19-18-22(27(37)20-26)21-31-34-30-36(25-16-10-5-11-17-25)28(32-23-12-6-3-7-13-23)29(38-30)33-24-14-8-4-9-15-24/h3-21,37H,1-2H3/b31-21+,32-28?,33-29?,34-30- |
InChIキー |
AUUYACATBKNECZ-BXHZGTFTSA-N |
異性体SMILES |
CN(C)C1=CC(=C(C=C1)/C=N/N=C\2/N(C(=NC3=CC=CC=C3)C(=NC4=CC=CC=C4)S2)C5=CC=CC=C5)O |
正規SMILES |
CN(C)C1=CC(=C(C=C1)C=NN=C2N(C(=NC3=CC=CC=C3)C(=NC4=CC=CC=C4)S2)C5=CC=CC=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Z)-[1-[4-(1-adamantyl)phenyl]-3-methyl-5-oxopyrazol-4-ylidene]methyl]-3-(3,4-dichlorophenyl)urea](/img/structure/B13378125.png)
![(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B13378129.png)
![3-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13378136.png)
![ethyl (5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B13378138.png)
![(5Z)-2-(5-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378140.png)
![3-{Methyl[(4-methylphenyl)sulfonyl]sulfinimidoyl}benzoic acid](/img/structure/B13378147.png)
![(5Z)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B13378155.png)
![2-Hydroxybenzaldehyde [3-(4-fluorophenyl)-4,5-bis(propylimino)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B13378167.png)
![2-Amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B13378168.png)
![2-[(2-chlorophenyl)methylsulfanyl]-8,8-dimethyl-5-phenyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13378176.png)
![[2-methoxy-5-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-methylbenzoate](/img/structure/B13378192.png)
![2-{[(3-Methyl-4-propoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13378205.png)
![(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B13378207.png)

